molecular formula C15H12FN3O4 B7885943 N-(4-acetylphenyl)-N'-(4-fluoro-3-nitrophenyl)urea

N-(4-acetylphenyl)-N'-(4-fluoro-3-nitrophenyl)urea

Cat. No.: B7885943
M. Wt: 317.27 g/mol
InChI Key: PHRIWIRTVBEZPK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N’-(4-fluoro-3-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of functional groups such as acetyl, fluoro, and nitro groups in the molecule suggests potential reactivity and utility in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-N’-(4-fluoro-3-nitrophenyl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 4-fluoro-3-nitroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of N-(4-acetylphenyl)-N’-(4-fluoro-3-nitrophenyl)urea may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as crystallization and distillation ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-N’-(4-fluoro-3-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products Formed

    Reduction: N-(4-acetylphenyl)-N’-(4-fluoro-3-aminophenyl)urea

    Substitution: Various substituted urea derivatives depending on the nucleophile used

    Hydrolysis: 4-acetylphenylamine and 4-fluoro-3-nitroaniline

Scientific Research Applications

    Medicinal Chemistry: As a potential pharmacophore for the development of new drugs targeting specific enzymes or receptors.

    Agriculture: As a precursor for the synthesis of herbicides or pesticides.

    Materials Science: As a building block for the design of novel polymers or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N’-(4-fluoro-3-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and fluoro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-N’-(4-chloro-3-nitrophenyl)urea
  • N-(4-acetylphenyl)-N’-(4-bromo-3-nitrophenyl)urea
  • N-(4-acetylphenyl)-N’-(4-methyl-3-nitrophenyl)urea

Uniqueness

N-(4-acetylphenyl)-N’-(4-fluoro-3-nitrophenyl)urea is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(4-fluoro-3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4/c1-9(20)10-2-4-11(5-3-10)17-15(21)18-12-6-7-13(16)14(8-12)19(22)23/h2-8H,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRIWIRTVBEZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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